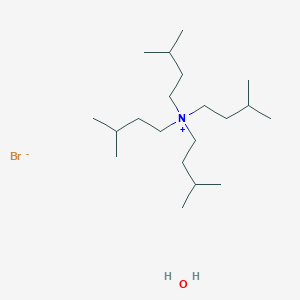
Tetrakis(3-methylbutyl)azanium;bromide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is a chemical compound with the molecular formula C16H36BrN·H2O. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylbutyl)azanium;bromide;hydrate typically involves the reaction of 3-methylbutylamine with a brominating agent. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
3-methylbutylamine+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(3-methylbutyl)azanium;bromide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Corresponding oxides and water.
Reduction: Amines and hydrogen gas.
Substitution: Substituted quaternary ammonium salts.
Applications De Recherche Scientifique
Tetrakis(3-methylbutyl)azanium;bromide;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles.
Mécanisme D'action
The mechanism of action of Tetrakis(3-methylbutyl)azanium;bromide;hydrate involves its interaction with cell membranes and proteins. The positively charged nitrogen atom interacts with negatively charged sites on cell membranes, altering their permeability. This interaction can affect various cellular processes, including ion transport and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Tetrakis(ethyl)ammonium bromide
- Tetrakis(butyl)ammonium bromide
Uniqueness
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and phase transfer catalyst compared to its analogs.
Propriétés
Numéro CAS |
37451-69-7 |
|---|---|
Formule moléculaire |
C20H46BrNO |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
tetrakis(3-methylbutyl)azanium;bromide;hydrate |
InChI |
InChI=1S/C20H44N.BrH.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1 |
Clé InChI |
RGURRJSOYGOQPR-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



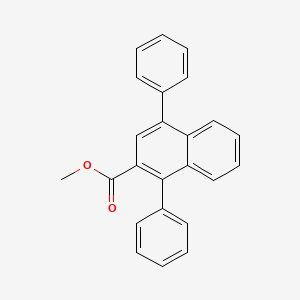
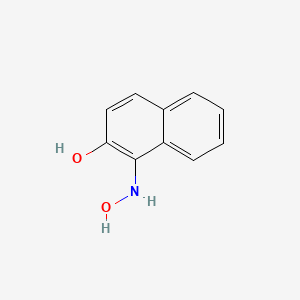
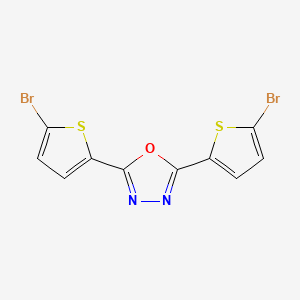


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

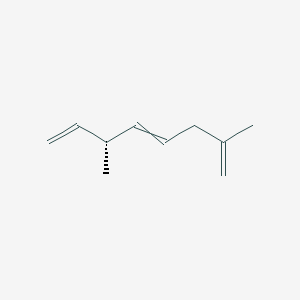
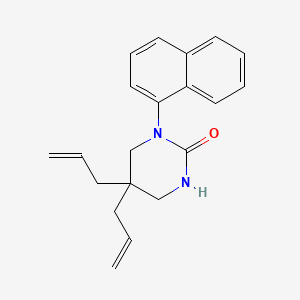
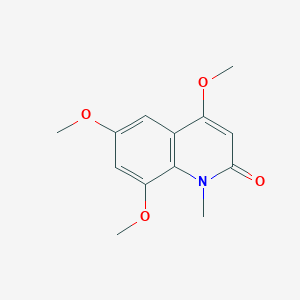


![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
